molecular formula C9H13N B590365 2,4,6-Trimethylbenzeneamine-d11 CAS No. 1126138-13-3

2,4,6-Trimethylbenzeneamine-d11

Cat. No.: B590365
CAS No.: 1126138-13-3
M. Wt: 146.277
InChI Key: KWVPRPSXBZNOHS-JXCHDVSKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst . This process ensures the incorporation of deuterium atoms at specific positions within the molecule.

Industrial Production Methods

Industrial production of 2,4,6-Trimethylbenzeneamine-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. The final product is then purified using techniques such as distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in various fields:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect, which alters the rate of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzeneamine: The non-deuterated analog of 2,4,6-Trimethylbenzeneamine-d11.

    2,4,6-Trimethylbenzoic acid: A related compound with a carboxylic acid functional group.

    2,4,6-Trimethylbenzaldehyde: A compound with an aldehyde functional group.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and analysis in various chemical and biological studies, making it a valuable tool for researchers .

Properties

CAS No.

1126138-13-3

Molecular Formula

C9H13N

Molecular Weight

146.277

IUPAC Name

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline

InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D

InChI Key

KWVPRPSXBZNOHS-JXCHDVSKSA-N

SMILES

CC1=CC(=C(C(=C1)C)N)C

Synonyms

2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine

Origin of Product

United States

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